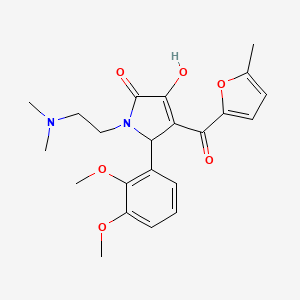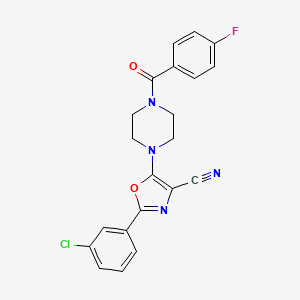
2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medical imaging and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a series of novel derivatives involving furan and phenyl groups, as described in the first paper, begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction to introduce a piperazine moiety . Although the exact synthesis of 2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the chlorophenyl, fluorobenzoyl, and oxazole groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple functional groups and aromatic systems, which can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the compound's structure, including the positions of substituents and the nature of the heterocyclic systems present.
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as well as the heteroatoms in the oxazole and piperazine rings. The fluorine atom, for example, is a strong electron-withdrawing group that can affect the reactivity of the benzoyl ring to which it is attached. The presence of a nitrile group in the compound suggests potential for further chemical transformations, such as hydrolysis or reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, melting point, and stability, would be influenced by their molecular structure. The presence of aromatic and heteroaromatic systems typically suggests a degree of lipophilicity, which could be relevant for their potential pharmacological applications. The introduction of polar functional groups, such as the nitrile, could impact the compound's solubility in various solvents.
Relevance to Pharmacology and Imaging
Although the specific compound is not discussed in the provided papers, the synthesis and evaluation of similar compounds with antidepressant and antianxiety activities suggest potential pharmacological applications . Additionally, the synthesis of fluorinated arylbenzothiazoles for PET imaging indicates the relevance of such compounds in cancer imaging . The presence of a fluorine atom in the compound of interest could similarly make it a candidate for imaging applications, given the importance of fluorine in PET radiotracers.
科学的研究の応用
Synthesis and Biological Potentials
- Antimicrobial Activities : Novel triazole derivatives, including those with piperazine components and chloro, fluoro substituents, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Structure and Properties Analysis
- Molecular Structure and Spectroscopic Characterization : DFT and TD-DFT/PCM calculations have been used to determine the structural parameters and spectroscopic characteristics of compounds containing chlorophenyl and fluoro substituents. These studies provide insight into the electronic structure and potential biological relevance of such compounds (Wazzan et al., 2016).
Anticancer Activity and Molecular Docking
- Anticancer Derivatives Synthesis : A series of acetamide derivatives with chloroacetyl and chlorophenyl components were synthesized and their structures confirmed through various spectral techniques. These compounds were evaluated for in vitro antimicrobial and anticancer activities, with some showing significant effects. Molecular docking studies further elucidated their potential mechanisms of action (Mehta et al., 2019).
Antimicrobial and Antifungal Evaluation
- Synthesis and Screening for Antibacterial Activity : Novel thiadiazoles, triazoles, and oxadiazoles containing piperazine nuclei were synthesized. Their structures were confirmed through spectral studies, and some demonstrated moderate activity against bacterial strains like Bacillus Subtilis and Escherichia Coli, suggesting their utility in developing antibacterial agents (Deshmukh et al., 2017).
特性
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHANSVVQHYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

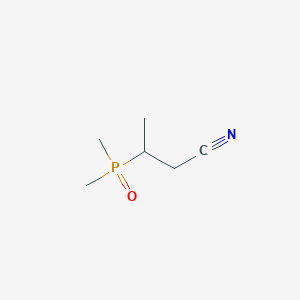
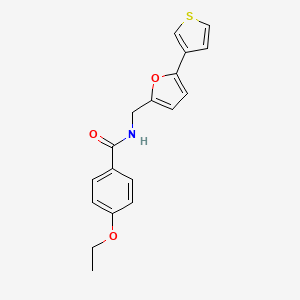
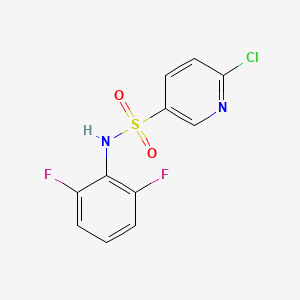
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)
![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)
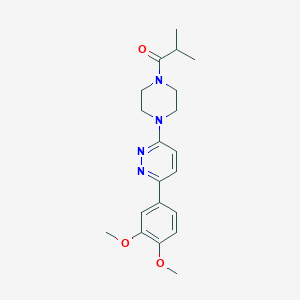
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)
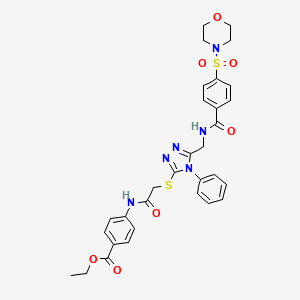
![N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522641.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2522645.png)
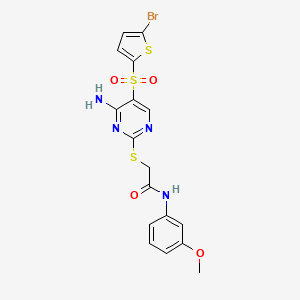
![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)
